N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-4-11(3-1)14-8-10-5-6-12-13(7-10)16-9-15-12/h5-7,11,14H,1-4,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYZMUZNAPZSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357921 | |

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114413-77-3 | |

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1,3-dioxaindan-5-ylmethyl)cyclopentanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine is a secondary amine featuring a distinctive 1,3-benzodioxole moiety, commonly known as a methylenedioxyphenyl group, attached to a cyclopentanamine via a methylene bridge. This structural motif is of significant interest in medicinal chemistry and pharmacology due to its presence in a variety of biologically active compounds. The 1,3-benzodioxole ring, in particular, is a well-known pharmacophore that can modulate metabolic stability and receptor interactions. A thorough understanding of the physicochemical properties of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine is therefore crucial for its potential development as a therapeutic agent or as a scaffold for the design of new molecules.

This technical guide provides a comprehensive overview of the key physicochemical parameters of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine, offering a blend of theoretical predictions, data from structurally related analogs, and established analytical methodologies. The causality behind experimental choices and the inherent logic of the presented protocols are emphasized to ensure scientific integrity and practical applicability.

Chemical Identity and Molecular Structure

A foundational understanding of a molecule begins with its precise chemical identity and structure.

| Identifier | Value | Source |

| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine | PubChem[1] |

| CAS Number | 114413-77-3 | PubChem[1] |

| Molecular Formula | C₁₃H₁₇NO₂ | PubChem[1] |

| Molecular Weight | 219.28 g/mol | PubChem[1] |

| Canonical SMILES | C1CCC(C1)NCC2=CC3=C(C=C2)OCO3 | PubChem[1] |

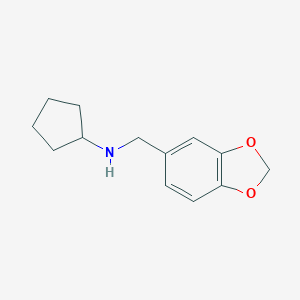

The molecular structure, depicted below, reveals a secondary amine with a benzyl-like substituent further functionalized with the 1,3-benzodioxole group, and a cyclopentyl group directly attached to the nitrogen atom. This combination of a semi-rigid aromatic component and a flexible aliphatic ring system will significantly influence its physicochemical behavior.

Caption: 2D representation of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine.

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the key computed and estimated properties for N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine.

| Property | Value (Predicted/Estimated) | Method/Source | Rationale for Importance |

| pKa | ~9.5 - 10.5 | Based on N-benzylcyclopentanamine (pKa ≈ 9.95)[2] and typical secondary amines. | Governs the ionization state at physiological pH, impacting solubility, membrane permeability, and receptor binding. |

| logP (Octanol-Water Partition Coefficient) | 2.6 | Computed (XLogP3), PubChem[1] | A measure of lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| Aqueous Solubility | Low | Estimated based on logP and molecular structure. | Affects bioavailability and formulation strategies. The hydrochloride salt is expected to have significantly higher aqueous solubility. |

| Melting Point (°C) | Not available (expected to be a solid at room temperature as the hydrochloride salt) | - | Purity assessment and solid-state characterization. |

| Boiling Point (°C) | > 300 °C (Estimated) | Based on structurally similar compounds. | Relevant for purification by distillation, though decomposition may occur at high temperatures. |

| Hydrogen Bond Donors | 1 | PubChem[1] | Influences intermolecular interactions, solubility, and receptor binding. |

| Hydrogen Bond Acceptors | 3 | PubChem[1] | Affects solubility in polar solvents and the potential for hydrogen bonding with biological targets. |

| Rotatable Bonds | 3 | PubChem[1] | A measure of molecular flexibility, which can impact receptor binding affinity and conformational entropy. |

Synthesis and Purification: A Practical Approach

A reliable synthetic route is paramount for obtaining high-purity material for research and development. The most logical and widely employed method for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine is reductive amination .

Synthetic Pathway: Reductive Amination

This two-step, one-pot reaction involves the formation of an imine intermediate from piperonal (1,3-benzodioxole-5-carbaldehyde) and cyclopentylamine, followed by its reduction to the target secondary amine.

Caption: Reductive amination pathway for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Materials:

-

Piperonal (1,3-benzodioxole-5-carbaldehyde)

-

Cyclopentylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol (for salt formation)

-

Diethyl ether

Procedure:

-

Imine Formation: To a solution of piperonal (1.0 equivalent) in an appropriate solvent (e.g., DCM or MeOH) is added cyclopentylamine (1.0-1.2 equivalents). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: The reaction mixture is then treated with a suitable reducing agent. Sodium triacetoxyborohydride (1.2-1.5 equivalents) is a mild and effective choice for one-pot reductive aminations. Alternatively, if the imine is formed in methanol, the reaction can be cooled to 0 °C before the portion-wise addition of sodium borohydride (1.2-1.5 equivalents). The reaction is then allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

Work-up: The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether or another suitable organic solvent.

-

Purification of the Free Base: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine as an oil or a low-melting solid. Further purification can be achieved by column chromatography on silica gel if necessary.

-

Hydrochloride Salt Formation (Optional but Recommended): For improved stability, handling, and aqueous solubility, the free base is often converted to its hydrochloride salt. The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether), and a solution of HCl in diethyl ether or isopropanol is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the hydrochloride salt as a crystalline solid.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine should be confirmed using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

As a secondary amine, the IR spectrum is expected to show a characteristic N-H stretching absorption in the range of 3300-3500 cm⁻¹. This band is typically sharper and less intense than the O-H stretch of alcohols. Other key expected absorptions include C-H stretches from the aromatic and aliphatic moieties, C=C stretches from the benzene ring, and C-O-C stretches from the benzodioxole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide detailed structural information. Key expected signals include:

-

A broad singlet for the N-H proton, which is exchangeable with D₂O.

-

Signals for the protons of the cyclopentyl ring.

-

A singlet for the methylene bridge protons (-CH₂-).

-

Signals in the aromatic region for the protons on the benzodioxole ring.

-

A singlet for the methylenedioxy protons (-O-CH₂-O-).

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. For N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine, the molecular ion peak (M⁺) would be expected at m/z = 219. A key fragmentation pathway for secondary amines is α-cleavage, which would lead to the formation of a stable iminium cation.

Conclusion

References

-

PubChem. N-benzylcyclopentanamine. National Center for Biotechnology Information. [Link]

-

Cheméo. N-benzylcyclopropylamine. [Link]

-

PubMed. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. National Center for Biotechnology Information. [Link]

-

Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. American Chemical Society. [Link]

-

Journal of the American Chemical Society. New Compounds. N-Substituted Piperonylamides. American Chemical Society. [Link]

-

PubChem. N-(1,3-dioxaindan-5-ylmethyl)cyclopentanamine. National Center for Biotechnology Information. [Link]

-

Rowan Scientific. Rowan's Free Online pKa Calculator. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

Chemaxon. Calculators & Predictors. [Link]

-

ResearchGate. Synthesis of N-Substituted piperidines from piperidone. [Link]

-

MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

-

PubMed Central. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. National Center for Biotechnology Information. [Link]

-

PubMed. Synthesis of N,N'-substituted Piperazine and Homopiperazine Derivatives With Polyamine-Like Actions at N-methyl-D-aspartate Receptors. National Center for Biotechnology Information. [Link]

-

ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

-

YouTube. How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

-

Nature. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Link]

-

ResearchGate. Preparation of the N‐substituted piperidones 1a–1h and list of the employed amines. [Link]

-

Rowan Scientific. pKa Prediction. [Link]

-

PubChem. N-Propylcyclopentanamine. National Center for Biotechnology Information. [Link]

-

MDPI. Improved Synthesis of N-Methylcadaverine. [Link]

-

AIChE Journal. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. [Link]

-

Molecular Discovery. MoKa - pKa modelling. [Link]

-

PubChem. N-benzyl-N-methylpentan-1-amine. National Center for Biotechnology Information. [Link]

-

PubChem. N-benzyl-3-(1H-pyrazol-5-yl)cyclopentan-1-amine. National Center for Biotechnology Information. [Link]

-

PubChem. (1R,3S)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methylcyclopentan-1-amine. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Notes and Protocols: N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine in Neuroscience Research

Introduction: Unveiling a Potential Neuromodulator

N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine is a synthetic compound featuring the characteristic 1,3-benzodioxole moiety, a structural feature common to several psychoactive compounds known to interact with the central nervous system. Its structural similarity to entactogens like 3,4-methylenedioxymethamphetamine (MDMA) and N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB) suggests a potential role as a modulator of monoamine neurotransmission.[1] Monoamine transporters (MATs), which include transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET), are critical for regulating the concentration of these neurotransmitters in the synaptic cleft and are the targets for a wide array of therapeutic agents and research compounds.[2][3] This document provides a comprehensive guide for neuroscience researchers to investigate the pharmacological profile and potential therapeutic applications of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine. The protocols outlined herein are designed to systematically characterize its interaction with monoamine transporters and to elucidate its functional consequences both in vitro and in vivo.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is paramount for safe and effective research.

| Property | Value | Source |

| Molecular Formula | C13H17NO2 | PubChem |

| Molecular Weight | 219.28 g/mol | PubChem[4] |

| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine | PubChem[4] |

| CAS Number | 114413-77-3 | PubChem[4] |

Safety Precautions: As with any novel compound, N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Based on GHS classifications for similar compounds, it may be harmful if swallowed, cause skin irritation, and serious eye damage, and may cause respiratory irritation.[4][5] All experiments should be conducted in a well-ventilated laboratory.

Hypothesized Mechanism of Action: A Focus on Monoamine Transporters

Based on its structural features, N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine is hypothesized to act as a ligand for monoamine transporters. The 1,3-benzodioxole group is a key pharmacophore in compounds that exhibit high affinity for SERT, often with additional activity at DAT and NET. The cyclopentanamine moiety will influence the overall lipophilicity and steric interactions within the transporter binding pocket, thereby determining its potency and selectivity. The primary hypothesis is that this compound will act as a monoamine reuptake inhibitor and/or a releasing agent.

Figure 1: Hypothesized mechanism of action.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine.

Part 1: In Vitro Characterization

These initial experiments are crucial for determining the molecular targets of the compound and its potency.

This protocol determines the binding affinity (Ki) of the compound for SERT, DAT, and NET.

Objective: To quantify the affinity of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine for human monoamine transporters.

Materials:

-

HEK293 cells stably expressing human SERT, DAT, or NET.

-

Radioligands: [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET).

-

Non-specific binding inhibitors: Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET).

-

N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine stock solution (e.g., 10 mM in DMSO).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell Membrane Preparation: Harvest transporter-expressing HEK293 cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add binding buffer, the appropriate radioligand at a concentration near its Kd, and a range of concentrations of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine.

-

Total and Non-specific Binding: For total binding, add vehicle (DMSO) instead of the test compound. For non-specific binding, add a high concentration of the respective non-specific binding inhibitor.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Expected Outcome: This assay will provide the Ki values of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine for each of the three monoamine transporters, indicating its binding affinity and selectivity.

This protocol assesses the functional effect of the compound on the reuptake of monoamine neurotransmitters.

Objective: To determine the potency of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine to inhibit the uptake of serotonin, dopamine, and norepinephrine into synaptosomes.

Materials:

-

Rodent brain tissue (e.g., striatum for dopamine, hippocampus or cortex for serotonin and norepinephrine).

-

Radiolabeled neurotransmitters: [³H]5-HT, [³H]dopamine, [³H]norepinephrine.

-

Krebs-Henseleit buffer (KHB).

-

N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine stock solution.

-

Selective uptake inhibitors for control experiments (e.g., fluoxetine, GBR 12909, desipramine).

Procedure:

-

Synaptosome Preparation: Isolate synaptosomes from the respective brain regions by homogenization and differential centrifugation.

-

Pre-incubation: Pre-incubate the synaptosomes with various concentrations of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine or vehicle in KHB for a short period (e.g., 10-15 minutes) at 37°C.[6]

-

Uptake Initiation: Add the radiolabeled neurotransmitter to initiate the uptake process.[6]

-

Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration over glass fiber filters and washing with ice-cold KHB.[6]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value for uptake inhibition by plotting the percent inhibition of uptake against the logarithm of the compound concentration.

Expected Outcome: The IC50 values will reveal the functional potency of the compound as a reuptake inhibitor for each monoamine.

Figure 2: Workflow for in vitro characterization.

Part 2: In Vivo Evaluation

Following in vitro characterization, these experiments will explore the effects of the compound in a living organism.

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions.

Objective: To determine the effect of systemic administration of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine on extracellular levels of serotonin, dopamine, and norepinephrine in the brain of awake, freely moving rats or mice.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

HPLC system with electrochemical or fluorescence detection.

-

N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine for injection (dissolved in a suitable vehicle).

-

Anesthetics and analgesics for surgery.

Procedure:

-

Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex, or striatum). Allow the animal to recover from surgery.

-

Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.

-

Compound Administration: Administer N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine systemically (e.g., via intraperitoneal injection).

-

Post-injection Collection: Continue to collect dialysate samples for several hours post-injection.

-

Neurotransmitter Analysis: Analyze the concentration of monoamines and their metabolites in the dialysate samples using HPLC.

-

Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the baseline levels and plot the time course of the effect.

Expected Outcome: This experiment will reveal whether the compound increases extracellular monoamine concentrations, providing evidence for its action as a reuptake inhibitor or releasing agent in vivo.[7]

Behavioral assays are essential to understand the functional consequences of the neurochemical changes induced by the compound.

Objective: To assess the behavioral effects of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine, focusing on behaviors modulated by monoaminergic systems.

Suggested Assays:

-

Locomotor Activity: To assess stimulant effects.

-

Forced Swim Test or Tail Suspension Test: To evaluate potential antidepressant-like effects.

-

Elevated Plus Maze or Open Field Test: To assess anxiolytic or anxiogenic effects.

-

Drug Discrimination Paradigm: To compare the subjective effects of the compound to known drugs like MDMA or cocaine.[1]

General Procedure:

-

Habituation: Acclimate the animals to the testing environment.

-

Compound Administration: Administer a range of doses of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine or vehicle.

-

Behavioral Testing: Conduct the chosen behavioral test at a specific time point after drug administration.

-

Data Collection and Analysis: Record and analyze the relevant behavioral parameters.

Expected Outcome: These assays will provide a behavioral profile of the compound, indicating its potential as a stimulant, antidepressant, anxiolytic, or entactogen-like substance.

Conclusion and Future Directions

The application notes and protocols detailed in this document provide a robust framework for the initial investigation of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine in neuroscience research. The systematic application of these methods will elucidate its pharmacological profile, mechanism of action, and potential behavioral effects. Positive findings from these initial studies would warrant further investigation into its therapeutic potential for neuropsychiatric disorders. Future research could explore its metabolic profile, long-term effects, and potential for abuse liability. The exploration of novel compounds like N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine is essential for advancing our understanding of brain function and for the development of new and improved treatments for neurological and psychiatric conditions.

References

-

Nichols, D. E., Brewster, W. K., Johnson, M. P., Oberlender, R., & Schlemmer, R. F., Jr. (1990). (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxymethamphetamine-like behavioral activity. Journal of Pharmacology and Experimental Therapeutics, 255(1), 134–140. [Link]

-

PubChem. (n.d.). N-(1,3-dioxaindan-5-ylmethyl)cyclopentanamine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Gether, U. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585–640. [Link]

-

Andersen, J., Kristensen, A. S., Bang-Andersen, B., & Strømgaard, K. (2009). Recent advances in the understanding of the interaction of antidepressant drugs with serotonin and norepinephrine transporters. Chemical Communications, (25), 3677–3692. [Link]

-

Sharp, T., & Hjorth, S. (1990). Application of brain microdialysis to study the pharmacology of the 5-HT1A autoreceptor. Journal of Neuroscience Methods, 34(1-3), 83–90. [Link]

-

Okunrobo, L. O., Chukwuka, M. J., & Nzenwa, C. P. (2014). Nucleophilic Reaction of Cyclopentylamine on Phthalimide Derivatives: Synthesis and Antinociceptive Activity of Products. Tropical Journal of Natural Product Research, 2(5), 231-235. [Link]

-

Saha, L., & Singh, S. (2023). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. Journal of Pharmaceutical Research International, 35(18), 39-51. [Link]

-

Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature Reviews Neuroscience, 4(1), 13–25. [Link]

-

PubChem. (n.d.). (1,3-Dioxaindan-5-ylmethyl)(methyl)amine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23–40. [Link]

-

Mayer, F. P., Wimmer, L., Dillon-Carter, O., Horta, A., Sitte, H. H., & Kudlacek, O. (2019). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 10, 1599. [Link]

Sources

- 1. (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-(1,3-dioxaindan-5-ylmethyl)cyclopentanamine | C13H17NO2 | CID 871518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1,3-Dioxaindan-5-ylmethyl)(methyl)amine | C9H11NO2 | CID 421238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of brain microdialysis to study the pharmacology of the 5-HT1A autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Development of [¹¹C]BNC-Cyclopentamine for PET Imaging of C5a Receptor Expression

Abstract

This document provides a comprehensive technical guide for the synthesis, radiolabeling, and preclinical evaluation of a novel Positron Emission Tomography (PET) radiotracer, [¹¹C]N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine, hereafter referred to as [¹¹C]BNC-Cyclopentamine. The core structure is based on N,N-bis(1,3-benzodioxol-5-ylmethyl) moieties known to interact with the complement C5a receptor (C5aR), a key player in inflammatory processes.[1] This guide details the rationale for tracer design, a complete protocol for precursor and reference standard synthesis via reductive amination, the automated radiosynthesis of the final [¹¹C]-labeled tracer, and robust quality control procedures. Furthermore, it outlines detailed protocols for in vitro autoradiography and in vivo PET imaging in rodent models to validate the tracer's potential for imaging C5aR in the central nervous system. This document is intended for researchers in radiochemistry, molecular imaging, and drug development.

Introduction: The Rationale for [¹¹C]BNC-Cyclopentamine

The complement system, a cornerstone of innate immunity, has been increasingly implicated in the pathogenesis of various neuroinflammatory and neurodegenerative diseases. The C5a receptor (C5aR), in particular, mediates powerful inflammatory responses and its upregulation is associated with conditions like Alzheimer's disease and traumatic brain injury.[1] The ability to non-invasively quantify C5aR density in the brain would provide an invaluable tool for diagnosing disease, stratifying patients, and monitoring the efficacy of novel anti-inflammatory therapeutics.

Positron Emission Tomography (PET) is an exquisitely sensitive molecular imaging technique that allows for the in vivo quantification of biological targets.[2] The development of a specific PET radiotracer for C5aR is therefore of high scientific and clinical interest. The chemical scaffold N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine was selected based on prior art demonstrating that related benzodioxole structures exhibit potent antagonism at the C5aR.[1]

We chose Carbon-11 (¹¹C) as the positron-emitting radionuclide for several strategic reasons:

-

Minimal Structural Perturbation: ¹¹C is an isotope of carbon, allowing for the labeling of the molecule without altering its fundamental chemical structure or pharmacological properties.[3][4]

-

Short Half-Life: The 20.4-minute half-life of ¹¹C allows for multiple PET scans in the same subject on the same day, enabling robust experimental designs such as baseline-blocking studies to confirm target engagement.[3][4]

-

Established Radiochemistry: The synthesis of [¹¹C]methyl iodide ([¹¹C]CH₃I) and [¹¹C]methyl triflate ([¹¹C]CH₃OTf) is highly robust and widely automated, making ¹¹C-methylation of amine precursors a reliable and high-yield radiolabeling strategy.[3][4]

This guide provides the necessary protocols to take [¹¹C]BNC-Cyclopentamine from benchtop synthesis to preclinical proof-of-concept.

Synthesis of Reference Standard and Precursor

A critical prerequisite for radiotracer development is the synthesis of the non-radioactive ("cold") version of the tracer, which serves as a reference standard for identity and purity confirmation. Additionally, a suitable precursor molecule must be synthesized for the final radiolabeling step. For ¹¹C-methylation, this requires a "desmethyl" precursor, in this case, the secondary amine.

The chosen synthetic route is reductive amination , a robust and high-yield method for forming secondary amines from a primary amine and a carbonyl compound (aldehyde or ketone).[5][6][7]

Synthetic Scheme

Caption: Synthetic route to the desmethyl precursor via reductive amination.

Protocol: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine

Materials:

-

Piperonal (1,3-Benzodioxole-5-carbaldehyde)

-

Cyclopentylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic Acid (glacial)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexanes

-

Ethyl Acetate

-

Silica gel for column chromatography

Procedure:

-

To a solution of piperonal (1.0 eq) in 1,2-dichloroethane (DCE), add cyclopentylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent that efficiently reduces the iminium ion intermediate in the presence of the remaining aldehyde, preventing side reactions.[6][7]

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine as a clear oil.

-

Confirm the structure and purity (>98%) of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This pure compound serves as both the reference standard and the desmethyl precursor for radiosynthesis.

Radiosynthesis of [¹¹C]BNC-Cyclopentamine

The radiosynthesis is performed using an automated synthesis module. The strategy is the N-alkylation of the secondary amine precursor with a high-activity ¹¹C-methylating agent.[3][4][8]

Radiosynthesis Workflow

Caption: Automated workflow for the production of [¹¹C]BNC-Cyclopentamine.

Protocol: Automated Synthesis of [¹¹C]BNC-Cyclopentamine

Materials:

-

Desmethyl precursor (N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine)

-

[¹¹C]Methyl Iodide ([¹¹C]CH₃I), produced from a cyclotron via the gas-phase method.

-

Dimethylformamide (DMF), anhydrous

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

HPLC mobile phase (e.g., Acetonitrile/Water/Triethylamine mixture)

-

C18 semi-preparative HPLC column

-

Sterile water for injection, USP

-

Ethanol, USP

-

0.9% Sodium Chloride for injection, USP

-

Sterile 0.22 µm filter

Procedure (for an automated synthesis module, e.g., GE TRACERlab™):

-

Precursor Preparation: Prepare a solution of the desmethyl precursor (0.5-1.0 mg) in anhydrous DMF (300 µL) in a sealed reaction vessel. Add a small amount of NaH (approx. 1-2 mg). Causality: The strong base (NaH) deprotonates the secondary amine, generating a more nucleophilic amide anion that readily reacts with the electrophilic [¹¹C]CH₃I.

-

[¹¹C]CH₃I Production: Produce [¹¹C]CO₂ from a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction. Convert [¹¹C]CO₂ to [¹¹C]CH₄ and subsequently to [¹¹C]CH₃I using an automated gas-phase synthesis unit.

-

Radiolabeling Reaction: Trap the produced [¹¹C]CH₃I in the reaction vessel containing the precursor solution at room temperature. Heat the vessel to 80-100 °C for 3-5 minutes.

-

Purification: After cooling, dilute the reaction mixture with HPLC mobile phase and inject onto a semi-preparative C18 HPLC column.

-

Elute the column with an isocratic or gradient mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Triethylamine) at a flow rate of 4-5 mL/min. Monitor the eluate with a UV detector (at a wavelength corresponding to the reference standard's absorbance) and a radioactivity detector.

-

Collect the radioactive peak corresponding to the retention time of the [¹¹C]BNC-Cyclopentamine reference standard.

-

Formulation: The collected HPLC fraction is passed through a C18 Sep-Pak cartridge to trap the product. The cartridge is washed with sterile water to remove HPLC solvents. The final product is then eluted from the cartridge with a small volume of USP-grade ethanol and diluted with sterile saline to achieve a final injectable solution with <10% ethanol.

-

Sterilization: The final formulated product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial. The entire process from end-of-bombardment (EOB) to final product should be completed within 25-30 minutes.

Quality Control

Robust quality control (QC) is mandatory to ensure the safety and efficacy of any radiopharmaceutical prior to in vivo use.[9][10][11]

QC Parameters and Acceptance Criteria

| Parameter | Method | Acceptance Criteria | Rationale |

| Identity | Analytical Radio-HPLC | Retention time of radioactive peak matches that of the cold reference standard (± 5%). | Confirms the radioactive product is the correct chemical entity. |

| Radiochemical Purity | Analytical Radio-HPLC | ≥ 95% of total radioactivity is in the product peak. | Ensures minimal radioactive impurities are administered.[12] |

| Radionuclidic Purity | Gamma Spectrometry | ≥ 99.5% of gamma emissions are 511 keV. Half-life determination (19-22 min). | Confirms the radionuclide is ¹¹C and free of long-lived contaminants. |

| Molar Activity (Aₘ) | HPLC with calibrated UV | ≥ 40 GBq/µmol (1.1 Ci/µmol) at End of Synthesis (EOS). | High molar activity is crucial to avoid pharmacological effects from the injected mass. |

| pH | pH meter or calibrated pH strips | 5.0 - 7.5 | Ensures the final product is physiologically compatible for injection. |

| Residual Solvents | Gas Chromatography (GC) | Ethanol < 10% v/v; Acetonitrile < 410 ppm. | Limits exposure to potentially toxic organic solvents used in synthesis. |

| Visual Inspection | Shielded visual check | Clear, colorless solution, free of particulates. | Basic check for product integrity. |

| Sterility & Endotoxins | Post-release testing | Sterility (USP <71>), Bacterial Endotoxins (USP <85>) < 175 EU/V. | Confirms the product is free from microbial and pyrogenic contamination. |

Protocol: Analytical Radio-HPLC for Purity and Identity

-

Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic, e.g., 45% Acetonitrile / 55% 20mM Ammonium Formate buffer, pH 7.5

-

Flow Rate: 1.0 mL/min

-

Detectors: In-series UV (e.g., 288 nm) and radioactivity detectors.

-

Procedure: Inject a small aliquot (~10-20 µL) of the final product. Compare the retention time of the main radioactive peak to a pre-run injection of the cold reference standard. Calculate radiochemical purity by integrating the area of all radioactive peaks.

Preclinical Evaluation

In Vitro Autoradiography

In vitro autoradiography provides high-resolution visualization of target binding in tissue sections, confirming the tracer's ability to bind specifically to the C5aR in a complex biological environment.[13][14]

Protocol:

-

Prepare 20 µm thick cryosections from rodent brain tissue (e.g., from a model of neuroinflammation where C5aR is expected to be upregulated, and a wild-type control).

-

Thaw-mount the sections onto microscope slides and allow them to dry.

-

Total Binding: Incubate a set of slides with a low nanomolar concentration of [¹¹C]BNC-Cyclopentamine (e.g., 0.5-2.0 nM) in a buffer (e.g., Tris-HCl with MgCl₂) for 60 minutes at room temperature.

-

Non-specific Binding: Incubate an adjacent set of slides under the same conditions, but with the addition of a large excess (e.g., 10 µM) of a known C5aR antagonist or the cold BNC-Cyclopentamine reference standard. Causality: The excess cold ligand will saturate the specific C5aR binding sites, so any remaining radioactivity represents non-specific binding.

-

Wash the slides rapidly in ice-cold buffer (2 x 2 min) to remove unbound tracer, followed by a quick dip in ice-cold distilled water.

-

Dry the slides quickly under a stream of cool air.

-

Appose the dried slides to a phosphor imaging plate for 2-3 half-lives (40-60 minutes).

-

Scan the plate using a phosphor imager.

-

Analyze the resulting images, quantifying the radioactivity in specific brain regions (e.g., hippocampus, cortex). Specific binding is calculated as (Total Binding - Non-specific Binding).

In Vivo PET/CT Imaging

In vivo imaging in rodents is the definitive step to assess the tracer's blood-brain barrier (BBB) penetration, pharmacokinetic profile, and ability to visualize the target in a living system.[15][16]

Protocol:

-

Animal Preparation: Anesthetize a healthy rodent (e.g., Sprague-Dawley rat) with isoflurane (2-3% for induction, 1.5-2% for maintenance).[10] Place a catheter in the lateral tail vein for tracer injection. Position the animal on the scanner bed, ensuring the head is centered in the field-of-view (FOV).

-

Tracer Administration: Administer a bolus injection of [¹¹C]BNC-Cyclopentamine (e.g., 5-10 MBq) via the tail vein catheter.

-

PET Scan: Acquire a dynamic PET scan for 60-90 minutes.

-

CT Scan: Following the PET scan, perform a short CT scan for anatomical co-registration and attenuation correction.

-

Blocking Study (Self-Validation): To confirm target specificity in vivo, a separate scan can be performed on a different day in the same animal. Pre-treat the animal with a blocking dose (e.g., 1-5 mg/kg) of the non-radioactive BNC-Cyclopentamine reference standard 15-30 minutes prior to injecting the radiotracer. A significant reduction in brain uptake compared to the baseline scan indicates specific, receptor-mediated binding.

-

Image Reconstruction & Analysis: Reconstruct the dynamic PET data into time frames. Co-register the PET images to the CT or a standard MRI atlas. Draw regions of interest (ROIs) over various brain structures to generate time-activity curves (TACs). Analyze the TACs to assess brain uptake and clearance kinetics. Compare uptake in the baseline vs. blocking scans to quantify specific binding.

Lipophilicity Determination

Lipophilicity is a key physicochemical property that influences BBB penetration. For CNS PET tracers, a LogD value between 1 and 3 is often considered optimal.[17]

Protocol: Shake-Flask Method

-

Prepare a buffer solution at pH 7.4 (e.g., phosphate-buffered saline).

-

Add a small, known amount of [¹¹C]BNC-Cyclopentamine to a vial containing 1 mL of the buffer and 1 mL of n-octanol.

-

Vortex the mixture vigorously for 3 minutes to ensure partitioning equilibrium.

-

Centrifuge the vial for 5 minutes to achieve complete phase separation.

-

Carefully withdraw a precise aliquot (e.g., 100 µL) from both the n-octanol and the buffer layers.

-

Measure the radioactivity in each aliquot using a gamma counter, correcting for decay.

-

Calculate the distribution coefficient (LogD₇.₄) using the formula: LogD₇.₄ = log₁₀ ( [Counts per mL in Octanol] / [Counts per mL in Buffer] )

-

Perform the measurement in triplicate.

Conclusion

This document provides a detailed, experience-based framework for the development of [¹¹C]BNC-Cyclopentamine as a novel PET tracer for imaging the C5a receptor. The protocols herein describe a logical and validated progression from chemical synthesis and radiolabeling through to essential preclinical evaluation. By following these guidelines, researchers can robustly synthesize and characterize this promising new molecular imaging agent, paving the way for future studies to elucidate the role of C5aR-mediated neuroinflammation in disease.

References

-

Dahl, K., Halldin, C., & Schou, M. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Clinical and Translational Imaging, 5(3), 275–289. [Link]

-

Pekošak, A., & Piel, M. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(3), 931. [Link]

-

RIKEN Center for Biosystems Dynamics Research. (n.d.). Rapid C-[11C]methylation. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Preclinical PET & SPECT Imaging Services. Retrieved from [Link]

-

Reddy, V. P., & Tanimoto, H. (2015). Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals. Organic Letters, 17(21), 5452–5455. [Link]

-

Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews, 114(16), 8256–8303. [Link]

-

Gao, M., et al. (2012). Synthesis and Evaluation of [N-methyl-11C]N-Desmethyl-loperamide as a New and Improved PET Radiotracer for Imaging P-gp Function. Journal of Medicinal Chemistry, 55(15), 6964–6975. [Link]

-

Alexoff, D., et al. (1995). Quality control of PET radiopharmaceuticals using HPLC with electrochemical detection. Nuclear Medicine and Biology, 22(8), 1017-1021. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Ten-Zhou, L., et al. (2017). Complement C5a receptor knockout has diminished light-induced microglia/macrophage retinal migration. Experimental Eye Research, 159, 147-155. [Link]

-

Zhang, Y., & Lyu, H. (2022). In vitro evaluation of PET radiotracers reflecting multidimensionality of Alzheimer's disease: building more roadmaps for clinical translation. American Journal of Nuclear Medicine and Molecular Imaging, 12(4), 163–167. [Link]

-

Wang, Y., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 884517. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2018). ChemInform, 49(32). [Link]

-

Lund University Publications. (2012). Measuring pharmacokinetic properties of established and potential PET-tracers. Retrieved from [Link]

-

Luehmann, H. P., et al. (2014). PET/CT imaging of chemokine receptor CCR5 in vascular injury model using targeted nanoparticle. Journal of Nuclear Medicine, 55(4), 629-634. [Link]

-

Briard, E., et al. (2010). Fully automated synthesis and initial PET evaluation of [11C]PBR28. Bioorganic & Medicinal Chemistry Letters, 20(9), 2754-2757. [Link]

-

protocols.io. (2019). Micro-PET CT procedures for brain imaging of rats. Retrieved from [Link]

-

Z-P., L., et al. (2018). Speed matters to raise molar radioactivity: Fast HPLC shortens the quality control of C-11 PET-tracers. Journal of Chromatography B, 1087-1088, 78-83. [Link]

-

Turku PET Centre. (n.d.). Autoradiography (ARG). Retrieved from [Link]

-

Kung, M. P., et al. (2016). 18F-Fluorodeoxyglucamines: Reductive amination of hydrophilic 18F-fluoro-2-deoxyglucose with lipophilic amines for the development of potential PET imaging agents. Nuclear Medicine and Biology, 43(12), 762-769. [Link]

-

Chen, H., & Jones, G. B. (2014). PET Imaging of Inflammation Biomarkers. Theranostics, 4(10), 1039–1048. [Link]

-

Miranda, A., et al. (2021). Translation of Preclinical PET Imaging Findings: Challenges and Motion Correction to Overcome the Confounding Effect of Anesthetics. Frontiers in Neuroscience, 15, 745337. [Link]

-

IAEA. (2009). Strategies for Clinical Implementation and Quality Management of PET Tracers. Retrieved from [Link]

-

Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 173, 674-683. [Link]

-

Chem Help ASAP. (2020, March 20). reductive amination & secondary amine synthesis [Video]. YouTube. [Link]

-

Müller, C., et al. (2021). Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer. Pharmaceuticals, 14(7), 656. [Link]

-

Pees, B., et al. (2023). State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry, 8(1), 32. [Link]

-

Asghar, M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7351. [Link]

-

Kramer, V. S. (2021). Multiplexing Autoradiography. Methods in Molecular Biology, 2195, 197-208. [Link]

-

Locke, L. W., & Doot, R. K. (2023). Chemokine Receptor PET Imaging: Bridging Molecular Insights with Clinical Applications. International Journal of Molecular Sciences, 24(21), 15886. [Link]

-

Scott, P. J. H. (2019). An admonition when measuring the lipophilicity of radiotracers using counting techniques. Journal of Nuclear Medicine, 60(10), 1353-1354. [Link]

-

Guimaraes, A. R., et al. (2019). Low-Dose Imaging in a New Preclinical Total-Body PET/CT Scanner. Frontiers in Physics, 7, 73. [Link]

-

McGill University. (n.d.). Preclinical Research PET. McConnell Brain Imaging Centre. Retrieved from [Link]

-

Sang-Yong, J., & Kyu-Won, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia. [Link]

-

Berger, F., & Wnuk, S. F. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(19), 14348–14373. [Link]

-

Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Fast high performance liquid chromatography in PET quality control and metabolite analysis. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Autoradiography Protocol. Retrieved from [Link]

-

Educational Symposia. (2023, October 21). 2024 PET/CT Imaging - A CME Teaching Activity [Video]. YouTube. [Link]

-

Beer, L., et al. (2020). LogP determination for highly lipophilic hydrogen-bonding anion receptor molecules. Scientific Reports, 10(1), 16377. [Link]

-

JoVE. (2019, February 9). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview [Video]. YouTube. [Link]

-

Bagley, M. C., et al. (2009). Preparation of 2- and 4-arylmethyl N-substituted and N,N-disubstituted anilines via a "green", multicomponent reaction. Organic Letters, 11(15), 3343–3345. [Link]

Sources

- 1. Complement C5a receptor knockout has diminished light-induced microglia/macrophage retinal migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiplexing Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Synthesis and Evaluation of [N-methyl-11C]N-Desmethyl-loperamide as a New and Improved PET Radiotracer for Imaging P-gp Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PET Imaging of Inflammation Biomarkers [thno.org]

- 10. Translation of Preclinical PET Imaging Findings: Challenges and Motion Correction to Overcome the Confounding Effect of Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemokine Receptor PET Imaging: Bridging Molecular Insights with Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro evaluation of PET radiotracers reflecting multidimensionality of Alzheimer’s disease: building more roadmaps for clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Micro-PET CT procedures for brain imaging of rats [protocols.io]

- 16. Preclinical Research PET | McConnell Brain Imaging Centre - McGill University [mcgill.ca]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols: N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine as a Versatile Precursor in Synthetic Chemistry

Introduction: The Strategic Importance of the Benzodioxole Moiety

The 1,3-benzodioxole functional group is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and unique electronic properties, conferred by the fusion of a benzene ring with a dioxole ring, make it a key component in a multitude of biologically active molecules.[3][4] Derivatives of 1,3-benzodioxole are explored for a wide range of therapeutic applications, including as anti-inflammatory, neuroprotective, and anticancer agents.[1][3][4]

N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine is a secondary amine that incorporates this valuable benzodioxole unit. This compound serves as a highly versatile precursor, enabling the introduction of the benzodioxole moiety into a larger molecular framework. The secondary amine functionality provides a reactive handle for a variety of chemical transformations, allowing for the facile synthesis of a diverse library of derivatives. This guide provides detailed protocols for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine and its subsequent use as a precursor in common synthetic transformations.

Part 1: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine via Reductive Amination

The most direct and efficient method for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine is the reductive amination of piperonal (1,3-benzodioxole-5-carbaldehyde) with cyclopentylamine.[5][6] This one-pot reaction proceeds through the initial formation of an imine, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical to prevent the reduction of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for its mildness and selectivity for imines over aldehydes.

Experimental Workflow: Reductive Amination

Caption: Reductive amination workflow for the synthesis of the target precursor.

Detailed Protocol: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine

Materials:

-

Piperonal (1,3-benzodioxole-5-carbaldehyde)

-

Cyclopentylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperonal (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Amine Addition: Add cyclopentylamine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Caution: Gas evolution may occur.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine.

Data Summary Table:

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| Piperonal | 150.13 | 1.0 |

| Cyclopentylamine | 85.15 | 1.1 |

| Sodium triacetoxyborohydride | 211.94 | 1.5 |

Part 2: N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine as a Precursor

The synthesized secondary amine is a valuable building block for creating a diverse range of derivatives through reactions at the nitrogen atom. The lone pair of electrons on the nitrogen makes it nucleophilic, readily reacting with electrophiles.

Application 1: N-Alkylation to Tertiary Amines

N-alkylation of the secondary amine with an alkyl halide introduces a new alkyl group, yielding a tertiary amine. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

Caption: General workflow for the N-alkylation of the precursor secondary amine.

Materials:

-

N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Diisopropylethylamine (DIPEA) or potassium carbonate

-

Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine (1.0 eq) in anhydrous acetonitrile.

-

Base Addition: Add diisopropylethylamine (DIPEA) (2.0 eq).

-

Alkyl Halide Addition: Add the alkyl halide (1.2 eq) dropwise to the stirring solution.

-

Reaction: Stir the reaction at room temperature or heat as necessary. Monitor by TLC.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Extraction: Partition the residue between ethyl acetate and water. Separate the layers.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Application 2: N-Acylation to Amides

N-acylation with an acyl chloride or acid anhydride is a robust method to form an amide bond.[7][8][9] This reaction is fundamental in organic synthesis and drug discovery, as the amide bond is a key feature in many pharmaceuticals.[10]

Sources

- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Amide synthesis by acylation [organic-chemistry.org]

- 8. tandfonline.com [tandfonline.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stability of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine

Welcome to the technical support center for N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge and methodologies to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine?

A1: Based on the chemical structure, the primary sites susceptible to degradation are the secondary amine and the benzodioxole ring. Potential degradation pathways include:

-

Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. This can be catalyzed by exposure to air (oxygen), metal ions, or oxidizing agents.

-

Hydrolysis of the Benzodioxole Ring: Under strong acidic conditions, the methylenedioxy bridge of the benzodioxole ring can undergo hydrolysis to form a catechol derivative.

-

Photodegradation: Aromatic compounds and amines can be sensitive to light, particularly UV radiation. Photodegradation can lead to a complex mixture of degradation products.[1]

-

Reaction with Solvents: Reactive solvents or impurities in solvents (e.g., peroxides in ethers) could potentially react with the amine functionality.

Q2: What solvents are recommended for handling and storing N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine?

A2: For short-term handling, high-purity aprotic solvents such as acetonitrile, ethyl acetate, or dichloromethane are generally suitable. For long-term storage of solutions, it is crucial to conduct stability studies in the solvent of choice. It is advisable to store solutions at low temperatures (e.g., -20°C or -80°C) and protected from light. Always use freshly opened, high-purity solvents to minimize the presence of reactive impurities.

Q3: How can I monitor the stability of my compound in solution?

A3: The most common and reliable method for monitoring the stability of small molecules is High-Performance Liquid Chromatography (HPLC) with UV detection. For more detailed analysis and identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[2][3] These techniques allow for the separation and quantification of the parent compound and any new peaks that may indicate degradation.

Troubleshooting Guide

Issue: I observe new peaks in my chromatogram after my sample has been in solution for some time.

This is a common indication that your compound may be degrading. To systematically investigate this, a forced degradation study is recommended.[4][5][6] This involves intentionally subjecting your compound to stressful conditions to accelerate degradation and identify potential degradation products and pathways.

Workflow for Investigating Compound Stability

Caption: Workflow for investigating the stability of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine.

Experimental Protocols

Protocol 1: Designing and Executing a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[5] The following conditions are recommended based on ICH guidelines.

| Stress Condition | Reagent and Conditions | Rationale |

| Acid Hydrolysis | 0.1 M HCl at room temperature and 60°C | To assess stability in acidic environments. The benzodioxole ring may be susceptible. |

| Base Hydrolysis | 0.1 M NaOH at room temperature and 60°C | To evaluate stability in alkaline conditions.[7] |

| Oxidation | 3% H₂O₂ at room temperature | To investigate susceptibility to oxidation, particularly at the secondary amine. |

| Thermal Stress | Solid compound and solution at 60°C | To determine the effect of elevated temperature on stability.[8] |

| Photostability | Solution exposed to light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[1] | To assess the impact of light exposure on the compound's stability. |

Step-by-Step Methodology:

-

Prepare a Stock Solution: Prepare a stock solution of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Set up Stress Conditions: For each condition listed in the table above, mix your stock solution with the respective stress reagent. For thermal and photostability, use the stock solution directly. Include a control sample stored at 5°C and protected from light.

-

Incubate: Store the samples under the specified conditions. It is recommended to pull time points at 0, 2, 4, 8, and 24 hours initially. The duration may be extended depending on the observed stability.

-

Neutralization (for acid and base hydrolysis): Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl.

-

Analysis: Analyze all samples, including the control, by a stability-indicating HPLC-UV method.

Protocol 2: Generic Stability-Indicating HPLC-UV Method

A good stability-indicating method should be able to separate the parent compound from all potential degradation products.

-

Column: C18, 4.6 x 150 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes. This will help to elute any new, more or less polar degradation products.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

UV Detection: 285 nm (characteristic for the benzodioxole chromophore), and a photodiode array (PDA) detector is recommended to evaluate peak purity and identify the optimal wavelength for detection of any degradants.

Potential Degradation Pathways Visualization

Caption: Potential degradation pathways for N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine.

Summary and Recommendations

The stability of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine in solution is a critical factor for obtaining reliable and reproducible experimental data. When instability is suspected, a systematic approach involving forced degradation studies is the most effective way to understand the degradation profile of the molecule.

Key Recommendations:

-

Always use high-purity, fresh solvents.

-

Protect solutions from light and store them at low temperatures.

-

When developing a new formulation or experimental protocol, perform a preliminary stability assessment in the chosen solvent system.

-

Utilize a stability-indicating analytical method, such as HPLC-UV or LC-MS, to monitor the purity of your compound over time.

By following the guidelines and protocols outlined in this technical support guide, you will be well-equipped to manage the stability of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine in your research and development activities.

References

- [(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea - PMC - NIH. (n.d.).

-

PubChem. (n.d.). N-(1,3-dioxaindan-5-ylmethyl)cyclopentanamine. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). (1,3-Dioxaindan-5-ylmethyl)(methyl)amine. Retrieved January 27, 2026, from [Link]

-

Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

-

Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

-

Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine, 92(3), 588–592. [Link]

-

(PDF) Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - Journal of Drug Delivery and Therapeutics. (2020). Retrieved January 27, 2026, from [Link]

-

(PDF) Effects of pH and Indifferent Electrolyte Concentration on the Aggregate Stability of Detonation Nanodiamond Hydrosol - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

Forced degradation studies - MedCrave online. (2016). Retrieved January 27, 2026, from [Link]

-

1-(1,3-Benzodioxol-5-yl)pentan-1-one - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

Stability Indicating Forced Degradation Studies - RJPT. (n.d.). Retrieved January 27, 2026, from [Link]

-

NMR study of the influence of pH on the persistence of some neonicotinoids in water. (n.d.). Retrieved January 27, 2026, from [Link]

-

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

-

An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products - Semantic Scholar. (n.d.). Retrieved January 27, 2026, from [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (n.d.). Retrieved January 27, 2026, from [Link]

-

1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

-

(+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medcraveonline.com [medcraveonline.com]

- 6. rjptonline.org [rjptonline.org]

- 7. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jddtonline.info [jddtonline.info]

Technical Support Center: Interpreting Mass Spectra of Complex Amine Mixtures

Welcome to the technical support center for the analysis of complex amine mixtures by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of interpreting mass spectra from these often-challenging samples. Here, you will find practical, field-proven insights to troubleshoot common issues and enhance the quality of your analytical results.

Introduction

The analysis of complex amine mixtures by mass spectrometry is a powerful technique, yet it is fraught with potential pitfalls. Amines are ubiquitous in biological and chemical systems, playing critical roles in everything from signaling pathways to pharmaceutical efficacy. However, their inherent basicity, polarity, and potential for complex fragmentation can lead to ambiguous or misleading spectra. This guide provides a structured approach to understanding and overcoming these challenges, ensuring the integrity and accuracy of your data.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the mass spectrometric analysis of complex amine mixtures.

Q1: Why is the molecular ion peak for my aliphatic amine weak or absent?

This is a common observation, particularly with straight-chain aliphatic amines. The molecular ion of these compounds is often unstable and readily undergoes fragmentation.[1] The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which is so efficient that it can lead to a very low abundance or even the complete absence of the molecular ion peak.[1][2]

Q2: What is the "Nitrogen Rule" and how does it apply to my amine mixture?

The Nitrogen Rule is a fundamental principle in mass spectrometry that states a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge (m/z) ratio.[3][4] Conversely, a compound with an even number of nitrogen atoms (or no nitrogen) will have an even m/z for its molecular ion.[2] This rule is a quick and valuable tool for a preliminary assessment of your spectra to infer the presence of nitrogen-containing compounds.[1]

Q3: My signal intensity is poor. What are the likely causes?

Poor signal intensity is a frequent issue in mass spectrometry and can stem from several factors.[5] For amine analysis, common culprits include:

-

Suboptimal Sample Concentration: Your sample may be too dilute, resulting in a weak signal, or too concentrated, leading to ion suppression.[5]

-

Inefficient Ionization: The chosen ionization technique (e.g., ESI, APCI) may not be optimal for your specific amines. Experimenting with different ionization methods can significantly impact signal intensity.[5]

-

Instrument Calibration and Tuning: Regular calibration and tuning of the mass spectrometer are crucial for maintaining peak performance.[5]

Q4: I am seeing a high background or excessive noise in my spectra. What should I check?

A high background can obscure true analyte signals. Common causes include:

-

Gas Leaks: Leaks in the gas supply can introduce atmospheric contaminants. It's important to regularly check for leaks using a leak detector.[6][7]

-

Contaminated Gas or Solvents: The quality of your gases and solvents is paramount. Using high-purity supplies and gas filters can mitigate this issue.[7]

-

System Contamination: Previous samples or improper cleaning can lead to a persistent high background.

Q5: How can I differentiate between isomeric amines in my mixture?

Differentiating isomers by mass spectrometry can be challenging as they often produce very similar fragmentation patterns.[8] However, it is sometimes possible by:

-

Detailed Fragmentation Analysis: Subtle differences in the relative abundances of fragment ions can sometimes provide clues to the isomeric structure.[9]

-